molecular formula C13H20N2O2S B2986334 {4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine CAS No. 953718-55-3

{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine

Cat. No. B2986334
CAS RN: 953718-55-3
M. Wt: 268.38
InChI Key: LLJIOVQMEOKVCQ-UHFFFAOYSA-N
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Description

“{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine” is a chemical compound with the molecular formula C13H20N2O2S . It is also known as "Benzenemethanamine, 4-[(2-methyl-1-piperidinyl)sulfonyl]-" . The compound has a molecular weight of 268.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O2S.ClH/c1-12-6-8-16 (9-7-12)19 (17,18)11-14-5-3-2-4-13 (14)10-15;/h2-5,12H,6-11,15H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

The compound is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine involves the double reduction of cyclic sulfonamides. This process, which includes an intramolecular Heck reaction followed by the reduction of alkene, is an efficient means to construct molecules where the aryl sulfonyl moiety serves both as an N-protecting group and as an aryl donor. Such methodologies enable the preparation of complex structures, potentially including those related to 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine, and have broad applications in organic synthesis and medicinal chemistry (Evans, 2007).

Asymmetric Synthesis and Chemical Transformations

Asymmetric synthesis techniques, such as those used for 2-(1-Aminoalkyl)piperidines, offer pathways to produce chiral molecules, which are crucial in drug development. The process involves the reduction of cyano compounds followed by hydrogenolysis, leading to the formation of diamines. Such methodologies might be applicable for derivatives of 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine, contributing to the synthesis of potentially bioactive compounds with defined stereochemistry (Froelich et al., 1996).

Catalytic Applications

The use of metal complexes in catalysis provides efficient routes for chemical transformations, which could be relevant for functionalizing compounds similar to 4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine. For instance, ruthenium-catalyzed reactions enable hydroarylation and one-pot twofold unsymmetrical C-H functionalization of arenes, leading to the synthesis of complex heterocycles and potentially enhancing the chemical diversity of related compounds (Ghosh et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

[4-(2-methylpiperidin-1-yl)sulfonylphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-4-2-3-9-15(11)18(16,17)13-7-5-12(10-14)6-8-13/h5-8,11H,2-4,9-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJIOVQMEOKVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine

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